N,N-dimethyl-L-glutamine
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Overview
Description
N,N-dimethyl-L-glutamine: is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the glutamine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-L-glutamine typically involves the methylation of L-glutamine. One common method is the reaction of L-glutamine with formaldehyde and formic acid, which results in the formation of this compound through a reductive amination process . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-L-glutamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nitrogen metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism by which N,N-dimethyl-L-glutamine exerts its effects involves its interaction with specific molecular targets and pathways. It is known to participate in nitrogen metabolism, where it acts as a substrate for enzymes such as glutamine synthetase and glutaminase. These interactions influence various cellular processes, including protein synthesis and energy production .
Comparison with Similar Compounds
N-methyl-L-glutamine: Similar in structure but with only one methyl group attached to the nitrogen atom.
L-glutamine: The parent compound without any methyl groups.
N,N-diethyl-L-glutamine: Another derivative with two ethyl groups instead of methyl groups.
Uniqueness: N,N-dimethyl-L-glutamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain applications where other derivatives may not be as effective .
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)6(10)4-3-5(8)7(11)12/h5H,3-4,8H2,1-2H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
SMWQVIPJGSEJPA-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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